7-[1,1'-Biphenyl]-4-yl-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-[1,1’-Biphenyl]-4-yl-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It’s part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .
Molecular Structure Analysis
The molecular structure of “7-[1,1’-Biphenyl]-4-yl-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine” is complex, featuring a biphenyl group attached to a triazolopyrimidine core . More detailed structural information was not found in the retrieved data.Mechanism of Action
Target of Action
The primary target of 7-[1,1’-Biphenyl]-4-yl-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression and induces apoptosis within cells . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This results in the arrest of cell proliferation and the induction of apoptosis . The compound also exerts significant inhibitory effects on the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
Pharmacokinetics
In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown that 7-[1,1’-Biphenyl]-4-yl-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine has suitable pharmacokinetic properties . These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The compound shows superior cytotoxic activities against various cell lines. For instance, it has been found to inhibit the growth of MCF-7 and HCT-116 cells with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 cells with an IC50 range of 48–90 nM .
Future Directions
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation . This suggests that 7-[1,1’-Biphenyl]-4-yl-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine may interact with enzymes and proteins involved in cell cycle regulation.
Cellular Effects
Based on its potential interaction with CDK2, it may influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression .
Properties
IUPAC Name |
4-[7-(4-phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-2-4-16(5-3-1)17-6-8-18(9-7-17)19-10-11-22-20-23-21(24-26(19)20)25-12-14-27-15-13-25/h1-11H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMCVJKFRSZLKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.